Azidoindolene 1

描述

Azidoindolene 1, also known as 3-azido-1H-indole, is an azido-containing heterocyclic compound that has been widely studied for its potential applications in various fields, including synthetic organic chemistry, medicinal chemistry, and biochemistry. Azidoindolene 1 is a stable, colorless solid that is soluble in most organic solvents. It is a versatile reagent that can be used in a variety of synthetic reactions and can be used to prepare a wide range of compounds. It has been extensively studied for its ability to act as a catalyst in various organic reactions, including Diels-Alder and Michael addition reactions. In addition, azidoindolene 1 has been used as a substrate in a variety of biological systems, including enzymes, bacteria, and mammalian cells.

科学研究应用

Peptidotriazoles Synthesis : The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, as described by Tornøe, Christensen, and Meldal (2002), is a key synthetic route to 1H-[1,2,3]-triazoles. This method has been used successfully with various types of azides, including primary, secondary, tertiary alkyl azides, and azido sugars, demonstrating the utility of azido compounds in peptide synthesis (Tornøe, Christensen, & Meldal, 2002).

Azole Antifungal Agents : Research into azole antifungal agents has significantly expanded treatment options for fungal infections. Azoles like fluconazole and itraconazole have shown efficacy in treating systemic and superficial fungal infections, as highlighted by Sheehan, Hitchcock, and Sibley (1999). Their research indicates the importance of azole compounds in the clinical context (Sheehan, Hitchcock, & Sibley, 1999).

Isoindole and Isoquinoline Derivatives : The study by Hui and Chiba (2009) explores the synthesis of isoindole and isoquinoline derivatives from alpha-azido carbonyl compounds. This demonstrates the applicability of azido compounds in the creation of complex organic structures, relevant to pharmaceutical and chemical research (Hui & Chiba, 2009).

HIV Treatment : The research by Sirivolu et al. (2013) discusses 3'-azidothymidine (AZT)-derived 1,2,3-triazoles with antiviral activities against HIV-1. This indicates the potential of azido compounds in developing effective HIV treatments (Sirivolu et al., 2013).

Environmental Toxicity of Azoles to Fish : A study by Bhagat et al. (2021) reviews the environmental toxicity of azole compounds in fish. This study highlights the ecological impact of azole compounds, which is vital for environmental risk assessment and management (Bhagat, Singh, Nishimura, & Shimada, 2021).

属性

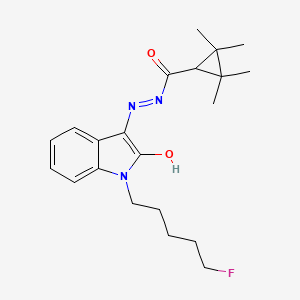

IUPAC Name |

N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]imino-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSGCJWUJHZLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801341924 | |

| Record name | Azidoindolene 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azidoindolene 1 | |

CAS RN |

1364933-69-6 | |

| Record name | Azidoindolene 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate](/img/no-structure.png)

![2-[4-[N-Ethyl-2-[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazine-2-yloxy]ethylamino]phenylazo]-5-phenylazo-3-thiophenecarbonitrile](/img/structure/B570127.png)